molecular formula C11H20O3 B1616291 Methyl 9-oxodecanoate CAS No. 2575-07-7

Methyl 9-oxodecanoate

Cat. No.: B1616291
CAS No.: 2575-07-7
M. Wt: 200.27 g/mol
InChI Key: HBEFOKAECCZCNW-UHFFFAOYSA-N
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Description

Methyl 9-oxodecanoate is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54844. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2575-07-7

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 9-oxodecanoate

InChI

InChI=1S/C11H20O3/c1-10(12)8-6-4-3-5-7-9-11(13)14-2/h3-9H2,1-2H3

InChI Key

HBEFOKAECCZCNW-UHFFFAOYSA-N

SMILES

CC(=O)CCCCCCCC(=O)OC

Canonical SMILES

CC(=O)CCCCCCCC(=O)OC

Other CAS No.

2575-07-7

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The ketone and ester groups participate in oxidation pathways under controlled conditions:

Reaction TypeConditions/ReagentsProductsObserved Outcomes
Oxidative cleavage KMnO₄ (acidic)Nonanoic acid + CO₂Chain cleavage at C9 observed via GC-MS analysis of analogous esters .
Ester oxidation Ozone (O₃), UV lightShorter-chain aldehydes/ketonesPhoto-oxidation of methyl oleate yielded methyl 9-oxononanoate, suggesting similar reactivity .
  • Mechanistic insight : Oxidation preferentially targets the α-carbon to the ketone, leading to chain scission. Electrochemical studies on rapeseed methyl esters confirm ketone-driven oxidative degradation .

Reduction Reactions

The ketone group undergoes selective reduction:

Reaction TypeReagentsProductsYield/Purity
Ketone reduction LiAlH₄ (anhydrous ether)Methyl 9-hydroxydecanoateHigh yield (>85%) reported for analogous reductions.
Catalytic hydrogenation H₂, Pd/CMethyl decanoateRequires elevated temperatures (>100°C) .
  • Key finding : Reduction preserves the ester group, enabling selective modification of the ketone moiety.

Ester Hydrolysis and Transesterification

The ester group undergoes nucleophilic substitution:

Reaction TypeConditionsProductsIndustrial Relevance
Acid hydrolysis HCl (aq), reflux9-Oxodecanoic acidUsed in fatty acid production .
Base hydrolysis NaOH (aq), ethanolSodium 9-oxodecanoateIntermediate in soap synthesis .
Transesterification H₂SO₄, ethanolEthyl 9-oxodecanoateAdopted in biodiesel workflows .

Nucleophilic Additions

The ketone reacts with nucleophiles:

Reaction TypeReagentsProductsApplications
Grignard addition CH₃MgBrMethyl 9-(1-hydroxyethyl)decanoateBuilding block for branched lipids .
Enolate alkylation LDA, alkyl halidesα-Alkylated derivativesUsed in asymmetric synthesis .
  • Mechanism : Enolate formation at C8 or C10 enables C–C bond formation, expanding structural diversity.

Thermal and Auto-Oxidation Pathways

Reaction TypeConditionsProductsAnalytical Evidence
Thermal degradation 150–200°C, inert atmosphereAlkenes + CO₂Detected via TGA-MS in RME studies .
Auto-oxidation Ambient O₂, light exposureHydroperoxides + epoxidesGC-MS confirmed peroxide formation in aged esters .

Comparative Reactivity Table

Functional GroupReactivity TrendKey Transformations
Ketone (C9)High (electrophilic)Reduction, Grignard addition
Ester (C1)Moderate (nucleophilic cleavage)Hydrolysis, transesterification

Research Implications

  • Synthetic utility : The compound serves as a precursor for branched lipids and surfactants .

  • Degradation studies : Oxidative byproducts (e.g., nonanal) act as biomarkers in fuel aging assays .

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